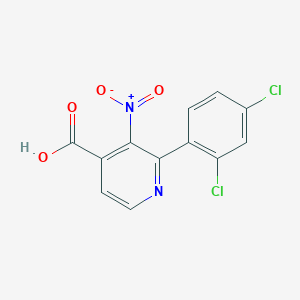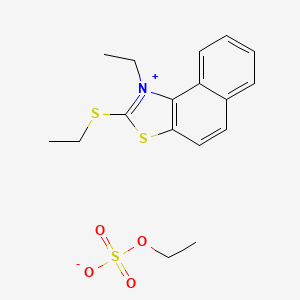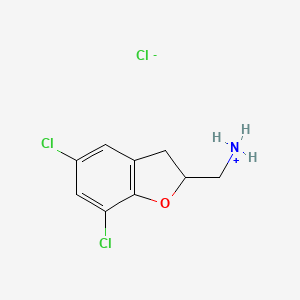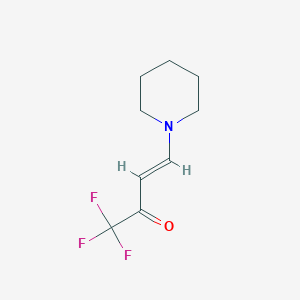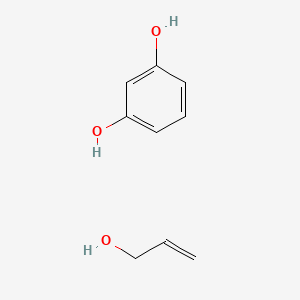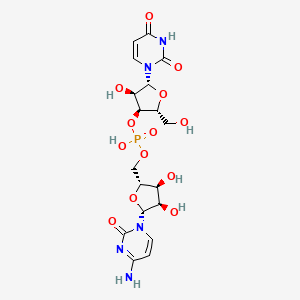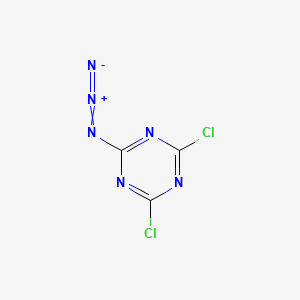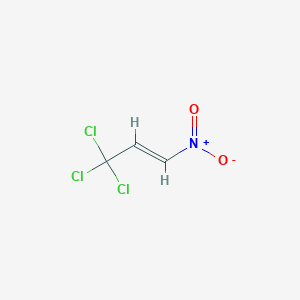
(E)-3,3,3-trichloro-1-nitroprop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3,3,3-trichloro-1-nitroprop-1-ene is an organic compound characterized by the presence of three chlorine atoms and a nitro group attached to a propene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,3,3-trichloro-1-nitroprop-1-ene typically involves the reaction of trichloroacetaldehyde with nitromethane under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
(E)-3,3,3-trichloro-1-nitroprop-1-ene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学研究应用
(E)-3,3,3-trichloro-1-nitroprop-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-3,3,3-trichloro-1-nitroprop-1-ene involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound of interest for further research.
相似化合物的比较
Similar Compounds
(E)-3,3,3-trichloro-1-nitroprop-1-ene: Unique due to the presence of both nitro and trichloro groups.
3,3,3-trichloro-1-nitropropane: Lacks the double bond, leading to different reactivity.
1,1,1-trichloro-2-nitroethane: Different carbon backbone and functional group positioning.
Uniqueness
This compound is unique due to its combination of a nitro group and three chlorine atoms attached to a propene backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
属性
分子式 |
C3H2Cl3NO2 |
|---|---|
分子量 |
190.41 g/mol |
IUPAC 名称 |
(E)-3,3,3-trichloro-1-nitroprop-1-ene |
InChI |
InChI=1S/C3H2Cl3NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+ |
InChI 键 |
WFDXHJPDAZMBMW-OWOJBTEDSA-N |
手性 SMILES |
C(=C/[N+](=O)[O-])\C(Cl)(Cl)Cl |
规范 SMILES |
C(=C[N+](=O)[O-])C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


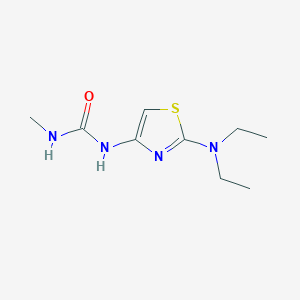
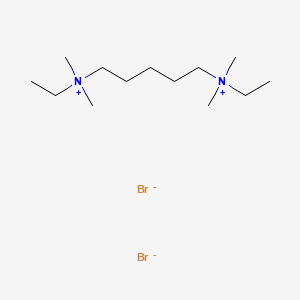
![{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)

